![molecular formula C8H5ClN2O2 B2815028 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid CAS No. 1504325-74-9](/img/structure/B2815028.png)
2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid
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Overview
Description
2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid is a chemical compound with a molecular weight of 196.59 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of compounds containing a 2-chloroimidazo[1,2-a]pyridine fragment has been reported in the literature . For instance, chalcones containing a 2-chloroimidazo[1,2-a]pyridine and carbazole fragments were synthesized using a procedure similar to that described in previous studies . The starting material was available pyridin-2-amine .Molecular Structure Analysis
The IUPAC name for this compound is 2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid . The InChI code for this compound is 1S/C8H5ClN2O2/c9-6-4-11-5(8(12)13)2-1-3-7(11)10-6/h1-4H,(H,12,13) .Physical And Chemical Properties Analysis
2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid is a powder at room temperature . It has a molecular weight of 196.59 . The compound’s optical properties have been studied, with the Stokes shifts, forbidden band gap widths, molar absorption coefficients, and fluorescence quantum yields determined based on their absorption and emission spectra .Scientific Research Applications
Synthesis and Characterization
2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid serves as a precursor in the synthesis of novel heterocyclic compounds. For example, it has been utilized in the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives. These compounds were characterized using various spectroscopic techniques, and their optical properties were explored, indicating less correlation of absorption and emission λmax with substituent groups on the pyrazole and benzene moieties (Ge et al., 2014).
Antiinflammatory Activity
Research on heterocyclic compounds, including derivatives of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized from reactions involving 2-aminopyridines, has been conducted to evaluate their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
Coordination Polymers and Photoluminescent Properties
The versatility of 2-chloroimidazo[1,2-a]pyridine-based ligands extends to the construction of coordination polymers. A study utilized a ligand derived from 2-chloroimidazo[1,2-a]pyridine for synthesizing zero-dimensional complexes and one-dimensional coordination polymers with zinc and nickel. These polymers displayed varying dimensionality, photoluminescent, and magnetic properties based on solvent types or ligand substituent groups, highlighting the structural diversity attainable with such precursors (Yin et al., 2021).
Synthetic Methods and Herbicide Development
Another application involves the synthesis of sulfonylurea herbicides like imazosulfuron and its derivatives from 2-chloroimidazo[1,2-a]pyridine-3-sulfonamide. This process demonstrates the chemical's utility in developing agrochemicals through complex synthetic pathways, including reactions with chlorosulfonic acid and phenyl chloroformate (Gui-zhe, 2015).
Fluorescent Molecular Rotors
A study focused on synthesizing fluorescent molecular rotors by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene components. These compounds exhibited significant viscosity sensitivity, showcasing the potential of 2-chloroimidazo[1,2-a]pyridine derivatives in developing fluorescent probes for biological and material sciences applications (Jadhav & Sekar, 2017).
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been reported to act as covalent anticancer agents , suggesting that they may target proteins involved in cancer pathways
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been used as covalent inhibitors in cancer treatment . Covalent inhibitors form a covalent bond with their target, leading to irreversible inhibition. This suggests that 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid may interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role as a covalent inhibitor , it may affect pathways related to cell proliferation and survival, particularly in cancer cells
Result of Action
As a potential covalent inhibitor , it may lead to the inhibition of target proteins, potentially disrupting cellular processes and leading to cell death, particularly in cancer cells.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Chloroimidazo[1,2-a]pyridine-5-carboxylic acid is not mentioned in the search results. Factors such as pH, temperature, and the presence of other molecules can significantly impact a compound’s activity. For instance, a related compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been used as a pH probe , suggesting that changes in pH may influence its activity.
properties
IUPAC Name |
2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-6-4-11-5(8(12)13)2-1-3-7(11)10-6/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIZEWWKLZIOTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C(=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1504325-74-9 |
Source
|
Record name | 2-chloroimidazo[1,2-a]pyridine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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